![molecular formula C9H14O B2761806 6-Tricyclo[3.2.1.02,4]octanylmethanol CAS No. 2137631-21-9](/img/structure/B2761806.png)

6-Tricyclo[3.2.1.02,4]octanylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

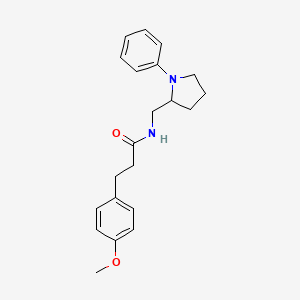

The molecular structure of “6-Tricyclo[3.2.1.02,4]octanylmethanol” is represented by the formula C9H14O. Unfortunately, detailed structural information such as bond lengths and angles was not found in the search results.Chemical Reactions Analysis

While specific chemical reactions involving “6-Tricyclo[3.2.1.02,4]octanylmethanol” were not found, a study on the electrophilic addition reaction of bromine to a related compound, exo-tricyclo[3.2.1.02,4]oct-6-ene, was identified . The study revealed that the exo face of the double bond, which has regions with high electron density, is more reactive .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

- Cyclopropane Ring Cleavage : With the tricyclic system at hand, researchers have investigated the opening of the cyclopropane ring. Dissolving metal reductions with metal-ammonia systems have been commonly used for the cleavage of cyclopropyl ketones .

Density Functional Theory (DFT) Studies

- Rearrangements of the 6-Tricyclo[3.2.1.02,4]octyl Cation : A DFT study explored the rearrangements of the 6-tricyclo[3.2.1.02,4]octyl cation and its isomers. Key intermediate cations and their rearrangements were analyzed to explain experimental solvolytic results. Notably, classical species were identified, and memory effects were not necessary .

Chemical Reactions and Mechanisms

- Solvolytic Behavior : The compound’s solvolysis behavior has been studied extensively. Isomeric brosylates derived from it yield specific mixtures of acetates, and their reactivity patterns provide insights into reaction mechanisms .

Functionalized Derivatives

- 6-Methyl-3-oxa-tricyclo[3.2.1.0(2,4)]octane-6-carboxylic Acid Phenylamide : A derivative of this compound, 6-methyl-3-oxa-tricyclo[3.2.1.0(2,4)]octane-6-carboxylic acid phenylamide, has been synthesized and characterized . Further exploration of derivatives may reveal additional applications.

Zukünftige Richtungen

Spiro-hydrocarbons, which include compounds like “6-Tricyclo[3.2.1.02,4]octanylmethanol”, are potentially a type of novel alternative jet fuel due to their high density and net heat of combustion . Future research might focus on the pyrolysis behavior of these compounds, which could contribute to the development of the mechanism of these spiro-hydrocarbons and guide the research of other similar structural fuels .

Eigenschaften

IUPAC Name |

6-tricyclo[3.2.1.02,4]octanylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h5-10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMQSKOGYPUXDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CO)C3C2C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tricyclo[3.2.1.02,4]octanylmethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2761724.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2761725.png)

![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2761726.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2761731.png)

![Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B2761737.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2761741.png)

![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761743.png)

![N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride](/img/structure/B2761744.png)

![methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2761745.png)